molecular formula C13H19ClN2O3 B12279025 3-N-Cbz-aminomethylmorpholine hydrochloride

3-N-Cbz-aminomethylmorpholine hydrochloride

Cat. No.: B12279025
M. Wt: 286.75 g/mol
InChI Key: AHVMCFXCPOWMEN-UHFFFAOYSA-N
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Description

3-N-Cbz-aminomethylmorpholine hydrochloride is a chemical compound with the molecular formula C13H19ClN2O3 and a molecular weight of 286.76 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-Cbz-aminomethylmorpholine hydrochloride typically involves the protection of the amine group using a carbobenzyloxy (Cbz) group. This is followed by the reaction of the protected amine with morpholine under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-N-Cbz-aminomethylmorpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as palladium on carbon (Pd/C), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include the free amine after deprotection, oxidized derivatives, and substituted morpholine derivatives .

Scientific Research Applications

3-N-Cbz-aminomethylmorpholine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-N-Cbz-aminomethylmorpholine hydrochloride involves its interaction with specific molecular targets. The Cbz group acts as a protecting group, allowing the compound to participate in various chemical reactions without interference from the amine group. The pathways involved include nucleophilic substitution and deprotection reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-aminomethylmorpholine hydrochloride
  • N-Alloc-aminomethylmorpholine hydrochloride
  • N-Cbz-aminomethylpiperidine hydrochloride

Uniqueness

3-N-Cbz-aminomethylmorpholine hydrochloride is unique due to its specific structure, which allows for selective reactions and high stability under various conditions. This makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C13H19ClN2O3

Molecular Weight

286.75 g/mol

IUPAC Name

benzyl N-(morpholin-3-ylmethyl)carbamate;hydrochloride

InChI

InChI=1S/C13H18N2O3.ClH/c16-13(15-8-12-10-17-7-6-14-12)18-9-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H

InChI Key

AHVMCFXCPOWMEN-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)CNC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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